(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

Catalog No.
S825678
CAS No.
5267-04-9
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydr...

CAS Number

5267-04-9

Product Name

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

IUPAC Name

2-(2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(2-6(10)11)7(12)9-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12)

InChI Key

GTHYWOWXFDJYIT-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=O)N1)CC(=O)O

Canonical SMILES

CC1=NC=C(C(=O)N1)CC(=O)O
  • Synthetic Organic Chemistry

    HMPAA•HCl possesses a pyrimidine ring, a common functional group found in various biologically active molecules. Researchers might explore its use as a building block for synthesizing novel compounds with potential therapeutic applications [].

  • Medicinal Chemistry

    The presence of the carboxylic acid and hydroxyl groups in HMPAA•HCl suggests its potential for interacting with biological systems. Researchers might investigate its ability to bind to specific enzymes or receptors, leading to the development of new drugs [].

  • Antimicrobial Activity

    Pyrimidine derivatives have been known to exhibit antimicrobial properties []. Researchers might evaluate HMPAA•HCl for its potential to inhibit the growth of bacteria, fungi, or other microorganisms.

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is a chemical compound characterized by its pyrimidine structure, which includes a hydroxyl group at the 4-position and a methyl group at the 2-position. The presence of the acetic acid moiety contributes to its acidic properties, while the hydrochloride form enhances its solubility in aqueous environments. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The chemical behavior of (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: The hydroxyl group can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The pyrimidine nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are facilitated by enzymes in biological systems, which can catalyze transformations involving this compound

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies indicate potential effectiveness against certain bacterial strains, making it a candidate for developing antimicrobial agents .
  • Enzyme Modulation: This compound may influence enzyme activities involved in metabolic pathways, contributing to its therapeutic potential.

Several synthetic routes have been developed for (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride:

  • Pyrimidine Derivative Synthesis: Starting from 2-amino-4-hydroxy-5-methylpyrimidine, acetic anhydride can be used to introduce the acetic acid moiety.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid in an aqueous solution.
  • Reflux Methods: Refluxing with appropriate solvents can enhance yield and purity during synthesis.

These methods allow for efficient production of this compound in laboratory settings.

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride finds applications in various domains:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs targeting metabolic disorders.
  • Agriculture: Potential use as a plant growth regulator due to its biological activity.
  • Research: Used as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways.

Interaction studies involving (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride focus on its binding affinity and efficacy with various biological targets:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific enzymes or receptors can elucidate its mechanism of action.
  • In Vitro Assays: These studies often employ high-throughput screening methods to assess biological activity against a range of targets .

Understanding these interactions is crucial for optimizing its therapeutic applications.

Several compounds share structural similarities with (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
2-MethylpyrimidineMethyl group at 2-positionBasic properties; less acidic than target compound
4-HydroxypyrimidineHydroxyl group at 4-positionStronger antioxidant activity
5-AcetylpyrimidineAcetyl group at 5-positionEnhanced lipophilicity

Each of these compounds exhibits unique properties and biological activities that differentiate them from (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride, making it distinctive in terms of its specific applications and effects.

XLogP3

-1.3

Dates

Last modified: 08-16-2023

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